molecular formula C19H17F3N2O4 B2713155 2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903547-86-3

2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2713155
CAS No.: 1903547-86-3
M. Wt: 394.35
InChI Key: JTKFVYQYXUZIOD-UHFFFAOYSA-N
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Description

2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The research into compounds structurally related to 2-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione often focuses on their synthesis and potential as synthons for biologically active molecules. One approach describes the synthesis of azetidin-2,3-diones through an operationally simple method, highlighting the importance of these compounds in generating biologically relevant structures (Bari et al., 2010). Another study emphasizes the creation of novel Biginelli compounds containing a phthalimide moiety, showcasing the diverse synthetic applications of isoindole derivatives (Bhat et al., 2020).

Chemical Properties and Modifications

The chemical properties and potential modifications of isoindole and azetidine derivatives have been extensively explored. For instance, new methodologies for the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene have been developed, showcasing the versatility of these compounds in generating a wide array of derivatives (Tan et al., 2016). Additionally, the synthesis and characterization of novel 5-substituted tetrazoles demonstrate the potential of isoindoline-1,3-dione derivatives in applications such as corrosion inhibition (Aouine et al., 2011).

Physical Properties and Material Applications

Research has also explored the modification of epoxy resins with isoindole derivatives to enhance thermal and mechanical properties. One study introduced a reactive modifier containing azetidine-2,4-dione functional groups, leading to improved glass transition temperature and flame retardancy in epoxy resins (Juang et al., 2011). This highlights the utility of isoindole derivatives in developing materials with enhanced performance characteristics.

Computational and Theoretical Studies

Theoretical studies have been conducted to understand the structural and mechanistic aspects of compounds related to this compound. Computational approaches have provided insights into the synthesis mechanisms and photophysical properties of phthalimide derivatives, offering a deeper understanding of their chemical behavior and potential applications in various fields (Hoque et al., 2020).

Properties

IUPAC Name

2-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4/c20-19(21,22)28-13-5-3-4-11(8-13)16(25)23-9-12(10-23)24-17(26)14-6-1-2-7-15(14)18(24)27/h1-5,8,12,14-15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFVYQYXUZIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.